molecular formula C12H10F3N3O2 B11798596 Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11798596
M. Wt: 285.22 g/mol
InChI Key: LJMNZEOZACRMJE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C12H10F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents such as sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted esters.

Scientific Research Applications

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with specific binding sites on proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(trifluoromethyl)phenyl)acetate
  • Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
  • Methyl 2-(4-(trifluoromethyl)phenyl)acetate

Uniqueness

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research.

Biological Activity

Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H9F3N2O2
Molecular Weight: 236.19 g/mol
CAS Number: 2734603
IUPAC Name: this compound

The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a triazole moiety. This structural configuration is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving appropriate precursors such as hydrazines and α-haloketones.
  • Acetylation: The triazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final ester product.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance:

  • Case Study: A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL .

Antifungal Activity

Triazoles are well-known for their antifungal properties:

  • Mechanism of Action: They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.

Cytotoxicity

The safety profile of this compound was assessed using various mammalian cell lines:

  • MTT Assay Results: Compounds were tested against mouse fibroblast (3T3) cells, showing that concentrations below 50 µg/mL did not significantly reduce cell viability .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance lipophilicity and biological activity. Variations in substituents on the phenyl ring can lead to changes in potency and selectivity against different biological targets.

Substituent PositionEffect on Activity
ParaIncreased antifungal activity
OrthoEnhanced cytotoxicity
MetaReduced antibacterial effectiveness

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3

InChI Key

LJMNZEOZACRMJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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